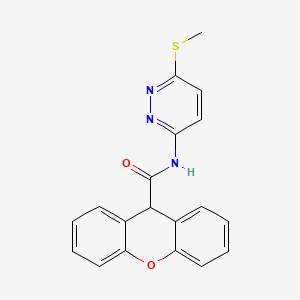

N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridazin-3(2H)-one derivatives, which include compounds similar to the one you’re asking about, have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are considered versatile pharmacophores in medicinal chemistry, and their easy functionalization makes them attractive synthetic building blocks for designing and synthesizing new drugs .

Synthesis Analysis

While specific synthesis methods for “N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide” are not available, pyridazin-3(2H)-one derivatives are commonly synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . Another common synthesis involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

- The synthesis of pyridazine derivatives and related compounds has been a focus of research, demonstrating the flexibility of pyridazine as a core structure for developing novel chemical entities. For instance, Deeb et al. (1991) outlined reactions leading to pyrimido[4′,5′:4,5]thieno[2,3-c]-pyridazin-4-one derivatives, highlighting the chemical versatility of pyridazine compounds Deeb, A., Essawy, A., Yasine, F., & Fikry, R. (1991).

Antimicrobial Activity

- The antimicrobial activity of pyridazine and its derivatives has been an area of interest. Al-Kamali et al. (2014) synthesized new thieno[2,3-c]pyridazines with evaluated antibacterial activities, emphasizing the therapeutic potential of these compounds in addressing microbial infections Al-Kamali, A. S., Al-Hazmi, A., Alhousami, M., & Al-Masany, M. A. (2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound, N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide, belongs to the class of pyridazine and pyridazinone derivatives . These heterocycles have been shown to exhibit a wide range of pharmacological activities . .

Mode of Action

Pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target it acts upon.

Biochemical Pathways

Pyridazine and pyridazinone derivatives have been shown to affect a variety of biological processes, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Result of Action

Given the wide range of pharmacological activities exhibited by pyridazine and pyridazinone derivatives , the compound could potentially have diverse effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

N-(6-methylsulfanylpyridazin-3-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-25-17-11-10-16(21-22-17)20-19(23)18-12-6-2-4-8-14(12)24-15-9-5-3-7-13(15)18/h2-11,18H,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPDTUHDTVWJTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(methylthio)pyridazin-3-yl)-9H-xanthene-9-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-methoxyethyl)oxamide](/img/structure/B2426328.png)

![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2426333.png)

![(E)-3-(2,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2426335.png)

![3-(4-methoxyphenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2426337.png)

![6-Chloro-1,2,4-triazolo[4,3-B]pyridazine-3-carboxylic acid](/img/structure/B2426341.png)

![6-bromo-8-methoxy-N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2426342.png)